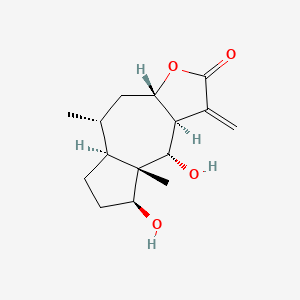

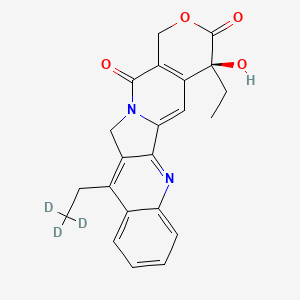

Carabrolactone B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

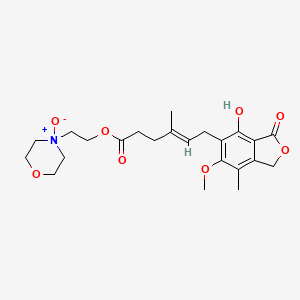

Carabrolactone B is a sesquiterpene lactone . It is a natural product found in the rhizomes of Carpesium abrotanoides . It has a molecular formula of C15H22O4 and a molecular weight of 266.3 g/mol .

Synthesis Analysis

Carabrolactone B has been isolated from the genus Caragana . The phytochemical study on the ethanol extract of the aerial parts of Carpesium abrotanoides led to the isolation of Carabrolactone B .Molecular Structure Analysis

The molecular structure of Carabrolactone B includes a four-membered beta-lactam ring . The IUPAC name for Carabrolactone B is (3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno [6,5-b]furan-2-one .Chemical Reactions Analysis

The specific chemical reactions involving Carabrolactone B are not well-documented in the literature .Physical And Chemical Properties Analysis

Carabrolactone B has a molecular weight of 266.33 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of Carabrolactone B are 266.15180918 g/mol . It has a XLogP3-AA value of 1.7 .科学的研究の応用

Anti-Proliferative Effects

Carabrolactone B has demonstrated an anti-proliferative effect on HL-60 cells, which may be attributed to its ability to inhibit protein synthesis and cell division .

Chemo-Protective Effects

It also exhibits chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .

Safety and Hazards

The safety data sheet for Carabrolactone B suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

Carabrolactone B is a sesquiterpene lactone . It has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . .

Mode of Action

Based on its anti-proliferative effects, it can be inferred that carabrolactone b interacts with its targets in a way that inhibits protein synthesis and cell division . This interaction and the resulting changes could potentially lead to the observed anti-proliferative effects.

Biochemical Pathways

Given its anti-proliferative effects, it can be hypothesized that carabrolactone b may affect pathways related to cell growth and division . The downstream effects of these alterations could include reduced proliferation of cells, such as the HL-60 cells mentioned earlier .

Result of Action

Carabrolactone B has been shown to have an anti-proliferative effect on HL-60 cells . This suggests that the molecular and cellular effects of Carabrolactone B’s action may include the inhibition of cell growth and division. Additionally, Carabrolactone B has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .

Action Environment

Like all chemical compounds, the action of carabrolactone b is likely to be influenced by various environmental factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVXPJGDTWUKIM-FJBRTZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)